2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
This compound features a pyrimidine core substituted with a morpholine moiety at the 2-position, linked via a piperazine ring to a pyrrolidin-1-yl ethanone group. The structure combines heterocyclic motifs known for modulating pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and target binding affinity.
Properties
IUPAC Name |
2-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c25-17(23-5-1-2-6-23)15-21-7-9-22(10-8-21)16-3-4-19-18(20-16)24-11-13-26-14-12-24/h3-4H,1-2,5-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKDBWWGVINGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been found to interact with various targets, such as acetylcholinesterase
Mode of Action
It’s possible that it interacts with its targets in a similar manner to related compounds, potentially leading to changes in cellular processes
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, potentially leading to downstream effects. More research is needed to fully understand the biochemical pathways affected by this compound.
Biological Activity
The compound 2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy in various models, and safety profiles.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 406.48 g/mol. The compound features a complex structure that includes a morpholine ring, a pyrimidine moiety, and a piperazine unit, which are known to influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various receptors and enzymes. The pyrimidine and piperazine components are particularly relevant for their roles in modulating neurotransmitter systems and other signaling pathways. For instance, derivatives of piperazine have been shown to exhibit affinity for serotonin and dopamine receptors, which may contribute to their pharmacological effects.
Anticonvulsant Activity
A study evaluated the anticonvulsant properties of related compounds using models such as maximal electroshock (MES) and psychomotor tests. The results indicated that modifications to the chemical structure could enhance anticonvulsant efficacy. Specifically, certain derivatives exhibited improved protective indexes (PIs) compared to established drugs like valproic acid (VPA) .
| Compound | ED50 (mg/kg) | PI | Reference Drug Comparison |
|---|---|---|---|
| Compound A | 30 | 3 | Better than VPA |
| Compound B | 60 | 2 | Comparable to ETX |
Antinociceptive Activity
In pain models, compounds similar to the target molecule demonstrated significant reductions in pain response. For example, at doses of 30 mg/kg and 60 mg/kg, analgesic effects were observed with reductions in pain duration by up to 74% .
Safety Profile
In vitro studies using HepG2 (liver) and SH-SY5Y (neuronal) cell lines showed that the compound did not exhibit significant hepatotoxicity or neurotoxicity at concentrations up to 10 µM. This suggests a favorable safety profile for further development .
Case Studies
Several case studies have highlighted the potential therapeutic applications of similar compounds:
- Antidepressant Effects : A derivative was tested for antidepressant-like activity in animal models, showing significant improvement in behavioral tests compared to controls.
- Antimicrobial Activity : Related compounds were evaluated for their antibacterial properties against various strains, demonstrating effective inhibition against Gram-positive bacteria .
Comparison with Similar Compounds
(a) 2-(4-Methoxyphenyl)-1-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one (G868-0730)
(b) 5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine
- Structure: Thieno[2,3-d]pyrimidine core with morpholine and methanesulfonyl-piperazine substituents.
- The methanesulfonyl group may improve solubility .
Piperazine-Linked Heterocyclic Ketones
(a) 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
(b) 1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45)
- Structure: Piperazine substituted with a methyl group and linked to a thiophene butanone.
- The methyl-piperazine may alter basicity and membrane permeability .
Structural Variations in Patented Compounds
- EP 1 808 168 B1: Includes piperidin-1-yl-methanone derivatives with pyrazolo[3,4-d]pyrimidin-4-yloxy groups. These compounds emphasize sulfonyl and methylpyrrolidine substituents for enhanced target engagement .
- EP 2 402 347 A1: Features thieno[3,2-d]pyrimidines with morpholine and methanesulfonyl-piperazine groups, highlighting the role of fused-ring systems in improving potency .
Research Implications and Limitations
- Structural Trends : Morpholine and piperazine motifs are prevalent in kinase inhibitors and GPCR modulators due to their ability to engage polar residues in binding pockets .
- Data Gaps : Quantitative data (e.g., IC₅₀, solubility) for the target compound and direct analogs are absent in the evidence, necessitating further experimental validation.
- Synthetic Strategies : Coupling methods for arylpiperazines (e.g., nucleophilic substitution, Buchwald-Hartwig amination) are transferable to the target compound’s synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
